Product packaging for Glyceric acid(Cat. No.:CAS No. 600-19-1)

Glyceric acid

Cat. No.: B3427537
CAS No.: 600-19-1
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Description

Glyceric acid (2,3-Dihydroxypropanoic acid) is a three-carbon sugar acid that occurs naturally and serves as a fundamental building block and metabolite in biochemical research . It is a chiral molecule, and this product is available as the racemic (DL-) mixture . In its standard state, this compound is a colorless, viscous liquid, and it is often supplied as a stable, ready-to-use aqueous solution for laboratory convenience . This compound is an essential intermediate in key biochemical pathways. Most notably, its phosphorylated forms, such as 2-phosphoglycerate and 3-phosphoglycerate, are critical intermediates in the glycolysis pathway, central to energy metabolism . Furthermore, 3-phosphoglycerate is a biosynthetic precursor to the amino acid serine, which in turn is involved in the synthesis of glycine and cysteine . Beyond its metabolic roles, elevated levels of D-glyceric acid in the human body are a biomarker for the inborn error of metabolism known as D-glyceric aciduria, making it a compound of interest in metabolic disorder research . This condition can lead to progressive neurological impairment, hypotonia, seizures, and metabolic acidosis . In the laboratory, this compound is typically produced by the oxidation of glycerol . Modern biotechnological production methods have been developed using microbial fermentation with organisms such as Acetobacter and Gluconacetobacter species, allowing for the efficient and selective production of specific enantiomers like D-glyceric acid from waste glycerol . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O4 B3427537 Glyceric acid CAS No. 600-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
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InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
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CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Glyceric Acid Metabolism and Intermediary Pathways

Central Role in Glycerol (B35011) Catabolism

Glycerol, a component of fats, can be utilized by cells as an energy source or as a precursor for biosynthesis. Its metabolic entry point often involves conversion into intermediates that can join central catabolic pathways.

Enzymatic Conversions from Glycerol

The catabolism of glycerol typically begins with its phosphorylation by glycerol kinase to form glycerol-3-phosphate . This reaction requires ATP and is primarily observed in tissues like the liver and adipose tissue. Subsequently, glycerol-3-phosphate dehydrogenase oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP) , a key intermediate in glycolysis. DHAP can then be isomerized to glyceraldehyde-3-phosphate (G3P) , which directly enters the glycolytic pathway.

Alternatively, glycerol can be oxidized by glycerol dehydrogenase to dihydroxyacetone . Dihydroxyacetone can then be isomerized to glyceraldehyde. Glyceraldehyde can be further oxidized by aldehyde dehydrogenases to glyceric acid . While DHAP and G3P are more common direct entry points into glycolysis, the oxidation of glyceraldehyde to this compound represents a pathway where this compound is formed from glycerol catabolism. The precise fate of glycerol can vary depending on the organism and the specific metabolic state of the cell.

Table 1: Glycerol to this compound Pathway Intermediates and Enzymes

Substrate/IntermediateProduct/IntermediateEnzyme(s)Type of ReactionKey Cofactor(s)
GlycerolGlycerol-3-phosphateGlycerol kinasePhosphorylationATP
Glycerol-3-phosphateDihydroxyacetone phosphate (DHAP)Glycerol-3-phosphate dehydrogenaseOxidationNAD+
GlycerolDihydroxyacetoneGlycerol dehydrogenaseOxidationNAD+
DihydroxyacetoneGlyceraldehydeTriosephosphate isomerase (if from DHAP)Isomerization-
GlyceraldehydeThis compoundAldehyde dehydrogenaseOxidationNAD+

Integration with Glycerolipid Metabolism

Glycerol-3-phosphate , a direct product of glycerol catabolism, serves as the essential backbone for the synthesis of glycerolipids, including triglycerides and phospholipids. The process involves sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid , which are precursors for all glycerolipids. While this compound itself is not directly incorporated into the glycerol backbone of these lipids, its metabolic precursors and related compounds like glycerol-3-phosphate are central to glycerolipid biosynthesis. The pathways that convert glycerol to this compound are thus indirectly linked to glycerolipid synthesis by providing intermediates that can be shunted towards glycerol-3-phosphate formation or are closely related in metabolic flux.

Involvement in Serine and Glycine (B1666218) Metabolism

This compound and its phosphorylated derivatives are crucial links between carbohydrate metabolism and amino acid synthesis, particularly for serine and glycine.

Biosynthesis of Serine from 3-Phosphothis compound

A significant metabolic connection is the biosynthesis of the amino acid serine from 3-phosphothis compound (3-PGA) , a glycolytic intermediate. This pathway begins with the oxidation of 3-PGA by phosphoglycerate dehydrogenase , which uses NAD+ to produce 3-phosphohydroxypyruvate . Subsequently, phosphoserine aminotransferase catalyzes the transamination of 3-phosphohydroxypyruvate, using glutamate (B1630785) as the amino group donor, to yield 3-phosphoserine . The final step involves the dephosphorylation of 3-phosphoserine by phosphoserine phosphatase , releasing inorganic phosphate and forming the amino acid serine . This pathway is a primary route for de novo serine synthesis in many organisms.

Table 2: Serine Biosynthesis from 3-Phosphothis compound

Intermediate 1Intermediate 2Enzyme(s)Cofactor(s)Product
3-Phosphothis compound (3-PGA)3-PhosphohydroxypyruvatePhosphoglycerate dehydrogenase (PGDH)NAD+3-Phosphohydroxypyruvate
3-Phosphohydroxypyruvate3-PhosphoserinePhosphoserine aminotransferase (PSAT)Glutamate3-Phosphoserine
3-PhosphoserineSerinePhosphoserine phosphatase (PSP)H₂OSerine

Interconnections with One-Carbon Metabolism

Serine is a central molecule in one-carbon metabolism. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT) , releases a one-carbon unit that is transferred to tetrahydrofolate (THF) , forming 5,10-methylenetetrahydrofolate . This folate derivative is a critical donor of one-carbon units for various biosynthetic processes, including the synthesis of purines and thymidylate. Furthermore, glycine itself can be metabolized via the glycine cleavage system , which also yields a one-carbon unit (as 5,10-methenyltetrahydrofolate ) and ammonia, thereby directly linking glycine metabolism to the folate pool. While this compound is not a direct participant in these reactions, its metabolic precursor, 3-PGA, initiates the synthesis of serine, thus indirectly connecting this compound metabolism to the generation and utilization of one-carbon units via serine and glycine.

Role in Fructose (B13574) Metabolism

Fructose metabolism provides another significant route through which intermediates related to this compound are generated. After cellular uptake, fructose is typically phosphorylated by fructokinase to fructose-1-phosphate . This phosphorylated sugar is then cleaved by aldolase B into dihydroxyacetone (DHAP) and glyceraldehyde . DHAP is an isomer of glyceraldehyde-3-phosphate, a central glycolytic intermediate. Glyceraldehyde can be phosphorylated by triose kinase to glyceraldehyde-3-phosphate or oxidized by aldehyde dehydrogenase to This compound . Consequently, fructose metabolism serves as a source of glyceraldehyde, which can be converted to this compound, integrating fructose catabolism with pathways involving this compound derivatives.

Table 3: Fructose Metabolism to this compound Intermediates

Substrate/IntermediateProduct/IntermediateEnzyme(s)Cofactor(s)Notes
FructoseFructose-1-phosphateFructokinaseATPInitial phosphorylation step
Fructose-1-phosphateDihydroxyacetone (DHAP) + GlyceraldehydeAldolase B-Cleavage of fructose-1-phosphate
GlyceraldehydeGlyceraldehyde-3-phosphate (G3P)Triose kinaseATPPhosphorylation step
GlyceraldehydeThis compoundAldehyde dehydrogenaseNAD+Oxidation step
Dihydroxyacetone (DHAP)Glyceraldehyde-3-phosphate (G3P)Triosephosphate isomerase-Isomerization of DHAP to G3P

Compound List:

this compound

Glycerol

Glycerol kinase

Glycerol-3-phosphate

Glycerol-3-phosphate dehydrogenase

Dihydroxyacetone phosphate (DHAP)

Glyceraldehyde-3-phosphate (G3P)

Glycerol dehydrogenase

Dihydroxyacetone

Glyceraldehyde

Aldehyde dehydrogenase

Glycerolipid

Triglyceride

Phospholipid

Lysophosphatidic acid

Phosphatidic acid

3-Phosphothis compound (3-PGA)

Phosphoglycerate dehydrogenase

3-Phosphohydroxypyruvate

Phosphoserine aminotransferase

3-Phosphoserine

Phosphoserine phosphatase

Serine

Serine hydroxymethyltransferase (SHMT)

Tetrahydrofolate (THF)

5,10-methylenetetrahydrofolate

Glycine

Glycine cleavage system

5,10-methenyltetrahydrofolate

Fructose

Fructokinase

Fructose-1-phosphate

Aldolase B

Triose kinase

Triosephosphate isomerase

Pathways Involving D-Glyceraldehyde Conversion

D-Glyceraldehyde, a triose sugar and an intermediate in fructose metabolism, can be oxidized to D-glyceric acid. This conversion is typically catalyzed by aldehyde dehydrogenase redalyc.orgacs.org. Subsequently, D-glyceric acid can be phosphorylated by enzymes such as liver D-glycerate 2-kinase to form 2-phosphothis compound, an intermediate that directly enters the glycolytic pathway redalyc.orgresearchgate.net. Glycerol, a precursor to glyceraldehyde, can also be oxidized to this compound, thus linking glycerol metabolism to central energy pathways mdpi.com.

Linkages to Glycolysis

While this compound itself is not a direct intermediate in the main sequence of glycolysis, its phosphorylated derivatives are fundamental to this pathway mdpi.com. The metabolic journey of glucose through glycolysis involves the transformation of various carbon skeletons, and the glycerate backbone, once phosphorylated, becomes integral to energy generation. The conversion of D-glyceraldehyde derivatives into phosphorylated glyceric acids is a critical step that bridges carbohydrate metabolism with the energy-yielding processes of glycolysis redalyc.org.

Phosphorylated Derivatives of this compound

The phosphorylated forms of this compound are central to cellular energy metabolism, particularly within glycolysis.

3-Phosphothis compound (3-PG) : This compound is a key intermediate in glycolysis, formed from 1,3-bisphosphoglycerate (1,3-BPG) through a reaction catalyzed by phosphoglycerate kinase. This conversion is coupled with the production of ATP via substrate-level phosphorylation, marking the first ATP-generating step in glycolysis creative-proteomics.comwikipedia.orgdoubtnut.comaskfilo.comlibretexts.orgtestbook.com. Subsequently, 3-PG is isomerized to 2-phosphothis compound by the enzyme phosphoglycerate mutase, a reversible reaction that repositions the phosphate group from the third to the second carbon atom creative-proteomics.comwikipedia.orgaskfilo.comontosight.ailmdb.cahmdb.canih.gov. 3-PG also plays roles in the Calvin-Benson cycle and amino acid synthesis wikipedia.org.

2-Phosphothis compound (2-PG) : Produced from 3-PG via phosphoglycerate mutase, 2-PG is the substrate for the enzyme enolase. Enolase catalyzes the dehydration of 2-PG, removing a molecule of water to form phosphoenolpyruvate (B93156) (PEP), the penultimate intermediate in glycolysis creative-proteomics.comontosight.aihmdb.caumaryland.eduwikipedia.orgecmdb.caontosight.aimedchemexpress.com. D-glyceric acid can also be directly phosphorylated to 2-PG, linking its metabolic fate to glycolysis redalyc.orgresearchgate.net.

1,3-Bisphosphothis compound (1,3-BPG) : This high-energy molecule is formed during glycolysis from glyceraldehyde 3-phosphate by the enzyme glyceraldehyde-3-phosphate dehydrogenase. This reaction also involves the reduction of NAD+ to NADH askfilo.comwikipedia.orgnih.govbyjus.comcreative-proteomics.comsmpdb.cafiveable.mesmpdb.ca. 1,3-BPG is crucial as it contains an acyl phosphate bond that, upon cleavage by phosphoglycerate kinase, drives the synthesis of ATP creative-proteomics.comlibretexts.orgtestbook.comwikipedia.orgcreative-proteomics.comfiveable.me. It also serves as a precursor for 2,3-bisphosphoglycerate (B1242519) wikipedia.orgcreative-proteomics.comebi.ac.uk.

2,3-Bisphosphothis compound (2,3-BPG) : Synthesized from 1,3-BPG via the Luebering-Rapoport shunt, catalyzed by bisphosphoglycerate mutase, 2,3-BPG is primarily found in erythrocytes and placental cells wikipedia.orgebi.ac.ukbyjus.comwikipedia.orgtuscany-diet.netwikidoc.orgwikipedia.org. Its principal role is in regulating hemoglobin's affinity for oxygen, facilitating oxygen release to tissues by stabilizing the deoxyhemoglobin conformation creative-proteomics.combyjus.comwikipedia.orgtuscany-diet.netwikidoc.orgwikipedia.org. The synthesis of 2,3-BPG bypasses an ATP-generating step in glycolysis, representing an energy cost wikipedia.orgtuscany-diet.netwikidoc.orgwikipedia.org.

The conversion of 1,3-BPG to 3-PG is a critical step in glycolysis, yielding ATP through substrate-level phosphorylation creative-proteomics.comwikipedia.orgdoubtnut.comlibretexts.orgtestbook.comwikipedia.orgbyjus.comfiveable.mevedantu.com. Since glycolysis processes two molecules of glyceraldehyde 3-phosphate per molecule of glucose, this reaction generates two molecules of ATP. The subsequent conversion of phosphoenolpyruvate to pyruvate (B1213749) also yields two ATP molecules, resulting in a net gain of four ATP molecules from the energy-yielding phase of glycolysis vedantu.com. Additionally, the NADH produced during the formation of 1,3-BPG can contribute to ATP synthesis through oxidative phosphorylation under aerobic conditions nih.govbyjus.comcreative-proteomics.comfiveable.me.

Interplay with the Glyoxylate (B1226380) Cycle and Related Metabolic Pathways

While direct connections between this compound metabolism and the glyoxylate cycle are not extensively detailed in the provided search results, this compound derivatives are involved in other significant metabolic pathways. 3-Phosphothis compound, for instance, is an intermediate in amino acid synthesis and the pentose (B10789219) phosphate pathway wikipedia.orgontosight.ailmdb.caecmdb.ca. D-glyceric aciduria, a metabolic disorder, is linked to defects in serine and fructose metabolism, highlighting broader connections of this compound to amino acid and carbohydrate breakdown pathways redalyc.orgresearchgate.net.

Metabolic Intermediates of this compound in Glycolysis

IntermediateRole in GlycolysisPreceding IntermediateSubsequent IntermediateKey Enzyme(s)ATP Yield (per molecule of intermediate)
Glyceraldehyde 3-phosphateOxidized and phosphorylated to 1,3-BPG, generating NADH.Dihydroxyacetone phosphate1,3-Bisphosphothis compoundGlyceraldehyde-3-phosphate dehydrogenase1 NADH (indirect ATP)
1,3-Bisphosphothis compoundConverted to 3-PG, yielding ATP. Also a precursor to 2,3-BPG.Glyceraldehyde 3-phosphate3-Phosphothis compoundPhosphoglycerate kinase1 ATP
3-Phosphothis compoundIsomerized to 2-PG.1,3-Bisphosphothis compound2-Phosphothis compoundPhosphoglycerate mutase-
2-Phosphothis compoundDehydrated to PEP.3-Phosphothis compoundPhosphoenolpyruvate (PEP)Enolase-
Phosphoenolpyruvate (PEP)Converted to pyruvate, yielding ATP.2-Phosphothis compoundPyruvatePyruvate kinase1 ATP
2,3-Bisphosphothis compoundRegulates oxygen affinity of hemoglobin; synthesis bypasses ATP-generating step.1,3-Bisphosphothis compound3-PhosphoglycerateBisphosphoglycerate mutase, 2,3-BPG phosphatase (Luebering-Rapoport shunt)0 ATP (net)

Key Enzymes in Glycerate Metabolism within Glycolysis

Enzyme NameReaction CatalyzedSubstratesProductsPathway Association
Glyceraldehyde-3-phosphate dehydrogenaseOxidation and phosphorylation of glyceraldehyde 3-phosphate.Glyceraldehyde 3-phosphate, NAD+, Pi1,3-Bisphosphothis compound, NADH, H+Glycolysis
Phosphoglycerate kinaseTransfer of a phosphate group from 1,3-BPG to ADP.1,3-Bisphosphothis compound, ADP3-Phosphothis compound, ATPGlycolysis
Phosphoglycerate mutaseIsomerization of 3-PG to 2-PG (or vice-versa).3-Phosphothis compound2-Phosphothis compoundGlycolysis, Calvin cycle
EnolaseDehydration of 2-PG to form PEP.2-Phosphothis compoundPhosphoenolpyruvate, H2OGlycolysis
Pyruvate kinaseTransfer of a phosphate group from PEP to ADP.Phosphoenolpyruvate, ADPPyruvate, ATPGlycolysis
Bisphosphoglycerate mutaseCatalyzes the transfer of a phosphoryl group from C1 to C2 of 1,3-BPG.1,3-Bisphosphothis compound2,3-Bisphosphothis compoundLuebering-Rapoport shunt (glycolysis detour)
2,3-BPG phosphataseHydrolyzes the phosphate group from C2 of 2,3-BPG.2,3-Bisphosphothis compound3-Phosphothis compoundLuebering-Rapoport shunt (glycolysis detour)
Aldehyde dehydrogenaseOxidation of D-glyceraldehyde to D-glyceric acid.D-Glyceraldehyde, NAD+D-Glyceric acid, NADH, H+Glycerol/Fructose metabolism
D-glycerate 2-kinasePhosphorylation of D-glyceric acid to 2-phosphothis compound.D-Glyceric acid, ATP2-Phosphothis compound, ADPGlycerol/Fructose metabolism, linking to glycolysis

Compound List:

this compound

D-Glyceraldehyde

3-Phosphothis compound (3-PG)

3-Phosphoglycerate

2-Phosphothis compound (2-PG)

2-Phosphoglycerate

1,3-Bisphosphothis compound (1,3-BPG)

1,3-Bisphosphoglycerate

2,3-Bisphosphothis compound (2,3-BPG)

2,3-Diphosphothis compound

Glyceraldehyde 3-phosphate

Phosphoenolpyruvate (PEP)

Pyruvate

Glucose

ATP

ADP

NADH

NAD+

Pi (Inorganic phosphate)

H2O (Water)

H+ (Proton)

Biochemical Roles and Biological Functions of Glyceric Acid and Its Derivatives

Enzymatic Interactions and Cofactor Dependencies

The metabolic fate of glyceric acid is orchestrated by a cohort of enzymes that catalyze its conversion into key metabolic intermediates. These enzymatic activities are, in turn, critically dependent on the presence of specific cofactors that facilitate the catalytic process.

Glycerate kinase (GK) is a crucial enzyme that phosphorylates this compound, a key step in its integration into central metabolic pathways. wikipedia.org This enzyme belongs to the transferase family, specifically those that transfer a phosphorus-containing group to an alcohol group. wikipedia.org The systematic name for this enzyme class is ATP:(R)-glycerate 3-phosphotransferase. wikipedia.org

The primary reaction catalyzed by glycerate kinase is the ATP-dependent phosphorylation of (R)-glycerate. wikipedia.org Depending on the specific isozyme, this reaction yields either 2-phospho-(R)-glycerate or 3-phospho-(R)-glycerate, along with ADP. wikipedia.org These products can then enter glycolysis or gluconeogenesis. The activity of glycerate kinase is fundamental in several metabolic pathways, including serine, glycine (B1666218), and threonine metabolism, glycerolipid metabolism, and glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org

Deficiency of D-glycerate kinase (encoded by the GLYCTK gene) leads to a rare autosomal recessive metabolic disorder known as D-glyceric aciduria. researchgate.netnih.gov This condition is characterized by the accumulation of D-glycerate in tissues and its excessive excretion in the urine. researchgate.net The clinical presentation of D-glyceric aciduria is highly variable, ranging from severe, progressive infantile encephalopathy to an almost asymptomatic state. researchgate.net

Glycerate kinases are classified into two main classes. Class II glycerate kinases are found in animals and some archaea and bacteria. researchgate.net Mutations in the GLYCTK gene, particularly in the region encoding the MOFRL domain characteristic of class II kinases, have been linked to impaired enzyme function and stability. researchgate.net

Table 1: Overview of Glycerate Kinase

Feature Description
Enzyme Commission No. EC 2.7.1.31 wikipedia.org
Systematic Name ATP:(R)-glycerate 3-phosphotransferase wikipedia.org
Reaction ATP + (R)-glycerate ⇌ ADP + 2-phospho-(R)-glycerate OR 3-phospho-(R)-glycerate wikipedia.org
Metabolic Pathways Serine/glycine/threonine metabolism, glycerolipid metabolism, glyoxylate-dicarboxylate metabolism wikipedia.org
Associated Disorder D-glyceric aciduria researchgate.netnih.gov

Aldehyde Dehydrogenase Involvement

Aldehyde dehydrogenases (ALDHs) are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.org These enzymes are crucial for the detoxification of both endogenous and exogenous aldehydes. wikipedia.org In the context of this compound metabolism, aldehyde dehydrogenase is involved in the conversion of glyceraldehyde to D-glycerate. nih.gov This reaction is a key step in connecting fructose (B13574) metabolism to glycolysis and gluconeogenesis. nih.gov

The human genome contains at least 19 functional genes for ALDHs, which are NAD(P)+-dependent enzymes. researchgate.net These isoforms exhibit variations in tissue distribution, subcellular location, and substrate specificity. researchgate.net Cellular synthesis of D-glyceric acid primarily occurs from D-glyceraldehyde through the action of aldehyde dehydrogenase enzymes, which are often located in the mitochondria. nih.gov

Table 2: Role of Aldehyde Dehydrogenase in this compound Metabolism

Feature Description
Enzyme Commission No. EC 1.2.1.3 wikipedia.org
Function Oxidation of aldehydes to carboxylic acids wikipedia.org
Specific Reaction D-glyceraldehyde → D-glyceric acid nih.gov
Cofactor NAD(P)+ researchgate.net
Subcellular Location Often mitochondrial nih.gov

Glyoxylate Reductase/Hydroxypyruvate Reductase Functions

Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is a versatile enzyme with multiple catalytic activities, including D-glycerate dehydrogenase activity. hmdb.ca This enzyme is involved in the metabolism of glyoxylate and the production of gluconeogenic precursors from serine via hydroxypyruvate. researchgate.net

GRHPR catalyzes the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate (B3277807). mdpi.com Conversely, it can also oxidize D-glycerate to hydroxypyruvate. hmdb.ca This enzyme plays a crucial role in eliminating the highly reactive oxalate (B1200264) precursor, glyoxylate, from the cytosol. mdpi.com In humans, GRHPR is encoded by the GRHPR gene, and mutations in this gene are the cause of primary hyperoxaluria type 2, an inherited disorder of glyoxylate metabolism. researchgate.netwikipedia.org

The enzyme exhibits a preference for either NAD(P)H or NAD(P)+ as a cofactor depending on the physiological conditions and the direction of the reaction. mdpi.com For instance, human GRHPR shows a higher affinity for NADPH than NADH. mdpi.com

Table 3: Functions of Glyoxylate Reductase/Hydroxypyruvate Reductase

Feature Description
Enzyme Commission No. EC 1.1.1.26 (glyoxylate reductase) / EC 1.1.1.81 (hydroxypyruvate reductase) mdpi.com
Reactions Catalyzed Hydroxypyruvate ⇌ D-glycerate; Glyoxylate ⇌ Glycolate hmdb.camdpi.com
Metabolic Pathways Glycine, serine, and threonine metabolism; Glyoxylate and dicarboxylate metabolism hmdb.ca
Associated Disorder Primary hyperoxaluria type 2 researchgate.netwikipedia.org
Cofactor Preference NAD(P)H / NAD(P)+ mdpi.com

Role of NAD/NADH and NADP/NADPH Cofactors

The balance between the oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms of nicotinamide adenine dinucleotide cofactors is critical for cellular function and viability. nih.gov These molecules act as electron carriers in a vast number of redox reactions that are central to metabolism. researchgate.net

In the context of this compound metabolism, both NAD+/NADH and NADP+/NADPH play essential roles as cofactors for dehydrogenase enzymes. NAD+ acts as a cofactor for enzymes involved in catabolic pathways such as glycolysis, where it is reduced to NADH. nih.gov Conversely, NADPH is a key electron donor in reductive biosynthesis and antioxidant defense systems. researchgate.net

Aldehyde dehydrogenases, which convert glyceraldehyde to this compound, are NAD(P)+-dependent. researchgate.net Glyoxylate reductase/hydroxypyruvate reductase can utilize either NADH or NADPH for the reduction of hydroxypyruvate to D-glycerate, with some isoforms showing a preference for NADPH. mdpi.com The NAD+/NADH ratio is a crucial regulator of the intracellular redox state and is vital for processes like mitochondrial ATP production. nih.gov Similarly, the maintenance of NADP+ and NADPH levels is essential for cell survival, particularly under conditions of oxidative stress. nih.gov

Magnesium (Mg2+) is a vital cofactor for a multitude of enzymatic reactions, with estimates suggesting its involvement in over 300 such processes. drinkharlo.com It plays a critical role in energy metabolism, particularly in glycolysis and the Krebs cycle. nih.govmerckmillipore.com

For glycerate kinase, magnesium is an essential cofactor. The true substrate for many kinases, including glycerate kinase, is not ATP alone but the MgATP2- complex. nih.govmerckmillipore.com Magnesium ions are also important regulators of several glycolytic enzymes, including phosphoglycerate kinase. researchgate.net The activity of phosphoglycerate kinase is dependent on the magnesium isotope composition, with the 25Mg isotope leading to a higher rate of ATP synthesis. nih.gov This highlights the specific and crucial role of magnesium in facilitating the phosphoryl transfer reactions catalyzed by kinases involved in this compound metabolism.

Cellular Bioactivities and Modulatory Effects

Furthermore, D-glyceric acid treatment has been associated with a significant reduction in plasma lactate (B86563) levels. nih.gov A notable decrease in plasma glycerol (B35011) was also observed, suggesting that the liver increases its uptake of free glycerol from the plasma to compensate for the reduction in lactate, likely for glyceroneogenesis. nih.gov

Effects on Cell Viability and Proliferation

This compound has demonstrated notable effects on the viability and proliferation of various cell types in in vitro studies. Research has shown that this compound can stimulate the proliferation of human dermal fibroblasts. Specifically, a concentration of 0.78 mM this compound was found to activate the proliferation of these cells by approximately 45% nih.gov. This suggests a potential role for this compound in processes involving tissue regeneration and wound healing, where fibroblast proliferation is a key factor.

In addition to its proliferative effects, this compound has also been observed to enhance cell viability, particularly under conditions of cellular stress. For instance, in a study involving ethanol-dosed gastric cells, the calcium salt of DL-glyceric acid was shown to increase cell viability nih.gov. When human gastric carcinoma cells (Kato III) were exposed to 2% ethanol, their viability decreased. However, the addition of 20 μg/mL of DL-glyceric acid calcium salt led to a 35.7% increase in cell viability after 72 hours of incubation compared to control cells not exposed to ethanol or this compound nih.gov. Similarly, in normal rat gastric mucosa cells (RGM1) treated with 3% ethanol, the addition of 20 μg/mL of DL-glyceric acid calcium salt increased cell viability to levels comparable to those of control cells nih.gov. These findings indicate that the racemic mixture of this compound may have a protective effect on cells exposed to ethanol-induced damage nih.gov.

It is important to note that the effects of the different stereoisomers of this compound on cell viability may vary. In the study on ethanol-dosed Kato III cells, the addition of D- and L-glyceric acid calcium salts at concentrations between 0.002-20 μg/mL did not significantly affect cell viability after 24 hours nih.gov. The enhanced viability was observed specifically with the DL-racemic mixture after a longer incubation period nih.gov.

Cell TypeCompoundConcentrationIncubation TimeEffect on Viability/Proliferation
Human Dermal FibroblastsThis compound0.78 mM-~45% increase in proliferation
Human Gastric Carcinoma (Kato III)DL-Glyceric Acid Calcium Salt20 µg/mL72 hours35.7% increase in viability (in the presence of 2% ethanol)
Normal Rat Gastric Mucosa (RGM1)DL-Glyceric Acid Calcium Salt20 µg/mL24 or 72 hoursIncreased viability to control levels (in the presence of 3% ethanol)
Human Gastric Carcinoma (Kato III)D-Glyceric Acid Calcium Salt0.002-20 µg/mL24 hoursNo significant effect (in the presence of 2% ethanol)
Human Gastric Carcinoma (Kato III)L-Glyceric Acid Calcium Salt0.002-20 µg/mL24 hoursNo significant effect (in the presence of 2% ethanol)

Influence on Collagen Production

While direct studies on the influence of this compound on collagen production are limited, research on its derivatives suggests a potential role in modulating the synthesis of this essential extracellular matrix protein. A study investigating the biological activities of this compound and its glucosyl derivative, α-glucosylthis compound, found that the latter had a significant impact on collagen synthesis in human dermal fibroblasts nih.gov.

Specifically, the application of 34 mM α-glucosylthis compound resulted in a 1.4-fold increase in collagen synthesis by these fibroblasts compared to untreated cells nih.gov. This finding suggests that derivatives of this compound may possess the ability to stimulate the production of collagen, a key component for maintaining the structure and integrity of the skin and other connective tissues.

Although this particular study highlighted the effect of a this compound derivative, it opens avenues for further investigation into whether this compound itself has a direct influence on collagen production. The stimulation of fibroblast proliferation by this compound, as mentioned in the previous section, could be a contributing factor to enhanced extracellular matrix production, including collagen nih.gov.

Cell TypeCompoundConcentrationEffect on Collagen Synthesis
Human Dermal Fibroblastsα-Glucosylthis compound34 mM1.4-fold increase

Protective Effects against Protein Aggregation

In vitro studies have indicated that this compound and its derivatives possess protective properties against protein aggregation induced by heat nih.gov. This suggests a potential role for these compounds in maintaining protein stability and preventing the formation of non-functional and potentially cytotoxic protein aggregates.

The research demonstrated that both this compound and its glucosyl derivative, α-glucosylthis compound, exerted protective effects against the heat-induced aggregation of proteins nih.gov. While the specific proteins and the exact mechanisms of this protective action were not detailed in the available summary, the findings point towards the ability of these compounds to act as chemical chaperones, stabilizing protein structures and preventing their denaturation and subsequent aggregation under thermal stress.

This protective effect on protein aggregation, along with its ability to protect against DNA scission by hydroxyl radicals, highlights the potential of this compound and its derivatives as protective solutes that could help maintain cellular integrity under conditions of stress nih.gov.

Activation of Mitochondrial Energy Metabolism

Recent human studies have revealed a significant role for D-glyceric acid in the activation of mitochondrial energy metabolism. An oral regimen of D-glyceric acid in healthy 50–60-year-old individuals was found to upregulate mitochondrial metabolism at the whole-body level nih.govnih.gov. This activation was evident through several key metabolic changes observed during the study nih.govnih.gov.

One of the primary findings was a strong and statistically significant reduction in plasma lactate concentrations, a key indicator of enhanced aerobic energy production nih.govnih.gov. Furthermore, the study observed an upregulation of the cellular NADH/NAD+ ratio, which is a crucial determinant of cellular redox state and a key driver of mitochondrial ATP production nih.govnih.gov. The increase in the NADH/NAD+ ratio suggests an enhanced capacity for the electron transport chain and oxidative phosphorylation nih.gov.

The study also noted a noticeable modulation of mitochondria-related mRNA expressions in circulating immune cells, indicating that D-glyceric acid can influence the genetic machinery responsible for mitochondrial function nih.govnih.gov. This suggests that the observed metabolic effects are, at least in part, mediated by changes in gene expression related to energy metabolism. Additionally, the integrity of cellular membranes appeared to be sharply enhanced, which could contribute to more efficient mitochondrial function nih.govnih.gov.

These findings suggest that an exogenous supply of D-glyceric acid can subtly but effectively activate cellular energy metabolism, potentially alleviating energy metabolic challenges in key organs such as the liver, central nervous system, and skeletal muscles nih.gov.

ParameterEffect of D-Glyceric Acid RegimenSignificance
Plasma Lactate ConcentrationStrongly reducedIndicator of enhanced aerobic energy production
Cellular NADH/NAD+ RatioUpregulatedCrucial for mitochondrial ATP production
Mitochondria-related mRNA ExpressionNoticeably modulated in immune cellsSuggests influence on the genetic regulation of mitochondrial function
Cellular Membrane IntegritySharply enhancedMay contribute to more efficient mitochondrial function

Role in Ethanol Metabolism Modulation

This compound has been shown to play a role in modulating the metabolism of ethanol. Studies in animal models have demonstrated that D-glycerate can accelerate the oxidation of both ethanol and its toxic metabolite, acetaldehyde nih.gov.

In a study conducted on rats, the administration of D-glycerate alongside ethanol resulted in an approximately 25% acceleration of ethanol elimination nih.gov. The research also indicated an acceleration in the oxidation of acetaldehyde, although possibly to a lesser extent than ethanol oxidation nih.gov. The proposed mechanism for this effect involves the coupling of aldehyde dehydrogenase-mediated acetaldehyde oxidation with the reduction of D-glycerate to D-glyceraldehyde. This coupling is thought to increase the availability of the oxidized form of nicotinamide adenine dinucleotide (NAD+), which is a rate-limiting factor in the oxidation of ethanol and acetaldehyde nih.gov.

Furthermore, in vitro studies have shown that this compound can have a protective effect on cells exposed to ethanol. As mentioned previously, the calcium salt of DL-glyceric acid was found to increase the viability of ethanol-dosed gastric cells nih.gov. This suggests that in addition to modulating the systemic metabolism of ethanol, this compound may also exert direct protective effects at the cellular level against ethanol-induced toxicity.

Model SystemCompoundEffectProposed Mechanism
Rats (in vivo)D-GlycerateAccelerated ethanol elimination by ~25% and accelerated acetaldehyde oxidationIncreased availability of NAD+ through coupling of acetaldehyde oxidation with D-glycerate reduction
Gastric Cells (in vitro)DL-Glyceric Acid Calcium SaltIncreased viability of ethanol-dosed cellsDirect cellular protective effect

Glyceric Acid in Inherited Metabolic Disorders

L-Glyceric Aciduria (Primary Hyperoxaluria Type II)

Genetic Basis: GRHPR Gene Mutations

Over 25 different mutations in the GRHPR gene have been identified as causative of PH2 medlineplus.gov. These mutations can range from point mutations to deletions, affecting various parts of the gene, including splice sites, leading to aberrant transcripts or non-functional proteins researchgate.netnih.gov. The inheritance pattern for PH2 is autosomal recessive, meaning an individual must inherit two copies of the mutated gene, one from each parent, to develop the condition erknet.orgmedlineplus.govontosight.ainih.govrevistanefrologia.com.

Pathophysiology Related to Oxalate (B1200264) Metabolism

Renal Manifestations and Nephrolithiasis

In addition to stones and nephrocalcinosis, patients with PH2 may experience systemic oxalosis, where oxalate deposits occur in other organs, further complicating their health medlineplus.govoup.com. The accumulation of L-glyceric acid, another biochemical marker of PH2, while not directly causing stone formation, is indicative of the underlying metabolic derangement oup.comnih.gov.

Advanced Research on Glyceric Acid Biosynthesis and Production

Microbial Fermentation Strategies for Glyceric Acid Production

Microbial fermentation has emerged as a primary method for the biotechnological production of this compound, leveraging the metabolic capabilities of various microorganisms, particularly acetic acid bacteria.

Utilization of Glycerol (B35011) as a Carbon Source

Glycerol, often sourced as a surplus byproduct from biodiesel production, serves as an attractive and abundant carbon source for microbial this compound synthesis asm.orgnih.govnih.govmdpi.comnih.govbohrium.comresearchgate.netnih.gov. Acetic acid bacteria (AAB) are well-established for their ability to oxidize glycerol, a process often referred to as oxidative fermentation jst.go.jpnih.govencyclopedia.pub. The conversion typically proceeds via dihydroxyacetone (DHA) as an intermediate, with subsequent oxidation steps leading to this compound asm.orgmdpi.comresearchgate.netpan.olsztyn.pl. Research indicates that strains of Gluconobacter and Acetobacter species are particularly adept at this conversion asm.orgnih.govnih.govnih.govnih.govjst.go.jpresearchgate.netacs.orgx-mol.netresearchgate.netebi.ac.uk. For instance, Gluconobacter frateurii NBRC103465 and Acetobacter tropicalis NBRC16470 have demonstrated significant capabilities in converting glycerol to this compound asm.orgnih.govnih.gov.

Role of Acetic Acid Bacteria (e.g., Gluconobacter, Acetobacter)

Acetic acid bacteria are central to the microbial production of this compound due to their specialized metabolic machinery, particularly their membrane-bound dehydrogenases. These enzymes, such as membrane-bound alcohol dehydrogenase (mADH), are crucial for the initial oxidation of glycerol to glyceraldehyde, which is then further oxidized to this compound asm.orgresearchgate.netebi.ac.uk. Studies have identified the adhA gene encoding mADH as essential for this compound production in Acetobacter tropicalis asm.orgresearchgate.netebi.ac.uk. Different species and strains within the AAB family exhibit varying efficiencies and product profiles. For example, while Gluconobacter species are known producers of both DHA and this compound, specific strains like G. frateurii have shown high yields of this compound nih.gov. Acetobacter species, such as A. tropicalis, have also been noted for their high productivity and enantioselectivity towards D-glyceric acid nih.govresearchgate.netacs.orgebi.ac.uk.

Enantioselective Production of D- and L-Glyceric Acid

A significant aspect of this compound production is its stereochemistry. While chemical oxidation often results in a racemic mixture (DL-glyceric acid), microbial processes can achieve enantioselective synthesis. Acetic acid bacteria, particularly Acetobacter tropicalis NBRC16470, have been reported to produce D-glyceric acid with high enantiomeric excess (ee), up to 99% nih.govjst.go.jpresearchgate.netebi.ac.uk. Conversely, L-glyceric acid, which is of interest for synthesizing L-sugars, can be produced through microbial resolution techniques, where specific bacterial strains degrade the D-enantiomer from a racemic mixture jst.go.jpnih.gov. Strains like Serratia sp. GA3R and Pseudomonas spp. GA72P have demonstrated capabilities in producing L-glyceric acid with high enantiomeric purity (≥89% ee) through this method jst.go.jpnih.gov.

Process Optimization for Enhanced Yield and Productivity

Optimizing fermentation conditions is critical for maximizing this compound yield and productivity. Key parameters investigated include initial glycerol concentration, pH, aeration rate, and agitation speed asm.orgnih.govnih.govasm.org. For instance, studies with G. frateurii NBRC103465 have shown that an initial glycerol concentration of 170 g/L, a controlled pH of 6, a 0.5-vvm aeration rate, and 500-rpm agitation can lead to substantial GA production asm.org. Fed-batch cultivation strategies, where glycerol is fed into the culture, have also proven effective, with G. frateurii reaching 136.5 g/L of GA in a 5 L fermenter asm.orgnih.govjst.go.jp. Optimization of nitrogen sources, such as polypeptone or yeast extract, has also been explored to enhance GA production nih.gov.

Impact of Impurities in Raw Glycerol on Microbial Synthesis

Crude glycerol, a byproduct of biodiesel production, often contains impurities such as methanol, salts, and fatty acids, which can negatively impact microbial growth and this compound synthesis jst.go.jpd-nb.inforesearchgate.netnih.govnih.govacs.orgnih.gov. Methanol, a common impurity, has been shown to reduce the activity of key enzymes like glycerol dehydrogenase, thereby decreasing GA production jst.go.jp. Fatty acids, particularly those with higher unsaturation like linoleic acid, can strongly inhibit glycerol utilization by microorganisms researchgate.netnih.gov. While some studies suggest that certain impurities might not significantly inhibit specific microbial conversions or can be managed through pretreatment, the presence of these contaminants generally necessitates careful consideration and potential purification steps to ensure efficient bioconversion jst.go.jpd-nb.inforesearchgate.netnih.govnih.gov. For example, pretreatment of raw glycerol to remove impurities has been demonstrated to be required for efficient GA production by Gluconobacter spp. jst.go.jp.

Metabolic Engineering Approaches for Novel Production Pathways

Metabolic engineering and synthetic biology offer promising avenues for developing novel or enhancing existing pathways for this compound production. This involves modifying microbial genomes to redirect metabolic flux, improve enzyme efficiency, or introduce new biosynthetic routes. While specific examples of metabolic engineering for this compound production are less detailed in the provided search results compared to microbial fermentation, the general principles involve engineering microorganisms like Escherichia coli or Bacillus subtilis to produce target chemicals. For instance, E. coli has been engineered for the production of other organic acids like glycolic acid by manipulating central carbon metabolism and specific pathway enzymes semanticscholar.orgresearchgate.netresearchgate.net. Applying similar principles, such as optimizing precursor supply, enhancing enzyme expression, and improving substrate utilization, could lead to more efficient and robust this compound production systems.

Glyceric Acid As a Biomarker in Disease Pathophysiology

Diagnostic Utility in Inborn Errors of Metabolism

Inborn errors of metabolism (IEMs) are genetic disorders that disrupt specific metabolic pathways, often leading to the accumulation of toxic metabolites or deficiencies in essential compounds. Glyceric acid has proven to be a significant indicator in the diagnosis of several such disorders.

Detection in Plasma and Urine

This compound is commonly detected in urine and, to some extent, in plasma. Elevated levels of this compound in these biological samples can signal an underlying metabolic dysfunction. Targeted urine metabolomics (TUM) is a technique that analyzes a panel of known metabolites, including this compound, to accelerate the diagnosis of IEMs rupahealth.comnih.gov. Disorders in glyoxylate (B1226380) metabolism, for instance, can be diagnosed based on the levels of both glycolic and this compound in urine nih.gov. Furthermore, this compound is excessively secreted in the urine of patients suffering from specific metabolic disorders such as D- and L-glyceric aciduria researchgate.net.

Differentiation of Glyceric Acidurias

Glyceric acidurias are a group of rare inherited metabolic disorders characterized by the excessive excretion of this compound in the urine. D-glyceric aciduria, caused by mutations in the GLYCTK gene encoding glycerate kinase, is one such condition rupahealth.commetabolicsupportuk.org. Differentiating between various forms of glyceric aciduria, or distinguishing them from other metabolic disorders with similar presentations, is crucial for accurate diagnosis and management. For example, further testing to determine the optical configuration of this compound is necessary to differentiate D-glyceric aciduria from conditions like primary hyperoxaluria type II metabolicsupportuk.org. While specific enzyme activity assays for glycerate kinase can be challenging due to enzyme instability, genetic testing for GLYCTK variants offers a definitive diagnostic approach rupahealth.com.

Metabolomic Profiling in Complex Diseases

Beyond inherited metabolic disorders, this compound has also been identified as a relevant metabolite in the metabolomic profiling of several complex diseases, reflecting systemic metabolic alterations.

Association with Autoimmune Disorders (e.g., Rheumatoid Arthritis)

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and potential joint destruction. Early diagnosis of RA is critical for effective management and preventing long-term disability. Metabolomics studies have identified this compound as a potential biomarker for early rheumatoid arthritis (ERA) nih.govbiotech-spain.comresearchgate.netplos.org. Research indicates that a panel comprising this compound, lactic acid, and 3-hydroxyisovaleric acid demonstrates high accuracy in classifying ERA patients, outperforming traditional biomarkers like anti-cyclic citrullinated peptide (ACPA) in certain metrics nih.govresearchgate.net. Specifically, this three-metabolite panel achieved a classification accuracy of 96.7% with an area under the ROC curve (AUC) of 0.963, alongside 94.4% specificity and 93.5% sensitivity nih.govresearchgate.net. Another study reported increased levels of this compound in RA patients compared to healthy controls researchgate.net.

Table 2: this compound-Containing Biomarker Panel for Early Rheumatoid Arthritis

Metabolite Panel ComponentsDiagnostic Performance
This compound
Lactic acid
3-hydroxyisovaleric acid
Area Under ROC Curve (AUC) 0.963
Specificity 94.4%
Sensitivity 93.5%
Overall Classification 96.7%

Correlates in Neuropsychiatric Conditions (e.g., Schizophrenia, Bipolar Disorder)

Metabolomic profiling is increasingly utilized to understand the biochemical underpinnings of neuropsychiatric disorders, including schizophrenia and bipolar disorder. Alterations in metabolic pathways have been observed in these conditions, with this compound being among the identified metabolites frontiersin.orglmdb.camdpi.comaging-us.com. For instance, this compound has been associated with schizophrenia lmdb.ca. While specific quantitative data for this compound alone in bipolar disorder is less detailed in the provided results, studies highlight broader metabolic disruptions in amino acid metabolism, energy metabolism, and lipid metabolism in these conditions, where this compound may play a role as part of these complex metabolic signatures frontiersin.orgmdpi.com. Furthermore, this compound has been noted in differential urinary metabolites associated with depression in hepatitis B virus-infected patients aging-us.com.

Role in Cancer Biomarker Panels (e.g., Esophageal Squamous Cell Carcinoma)

This compound has also shown promise as a component of biomarker panels for cancer detection, particularly for esophageal squamous cell carcinoma (ESCC), a prevalent and often aggressive malignancy nih.govnih.govresearchgate.netjcancer.org. Metabolomic studies have identified specific metabolite panels that can distinguish ESCC patients from healthy controls. One such panel, comprising glycolic acid, oxalic acid, this compound, malate, and alpha-tocopherol, demonstrated strong performance in differentiating between early-stage ESCC and healthy individuals, achieving an AUC greater than 0.95 nih.govnih.govresearchgate.net. This suggests that alterations in these metabolic pathways are indicative of the disease state and could aid in early detection efforts.

Table 3: this compound-Containing Biomarker Panel for Esophageal Squamous Cell Carcinoma

Metabolite Panel ComponentsDiagnostic Performance
Glycolic acid
Oxalic acid
This compound
Malate
Alpha-tocopherol
Area Under ROC Curve (AUC) > 0.95

Research Methodologies for this compound Biomarker Discovery

The identification and validation of biomarkers are critical steps in understanding disease mechanisms and developing diagnostic tools. This compound's potential as a biomarker is being explored through various advanced analytical and computational techniques. These methodologies aim to detect and quantify this compound in biological samples and correlate its levels with specific disease states.

Untargeted and Targeted Metabolomics Approaches

Metabolomics, the study of the complete set of small molecule metabolites within a biological sample, offers powerful approaches for biomarker discovery.

Untargeted Metabolomics: This approach aims to identify and quantify as many metabolites as possible within a sample, without prior hypotheses about which metabolites are relevant. It is exploratory in nature and can reveal unexpected metabolic alterations associated with disease. For this compound, untargeted metabolomics can identify it as a differentially abundant metabolite in disease states compared to healthy controls, thereby flagging it as a potential biomarker haematologica.orgnih.govfrontiersin.org. For instance, untargeted metabolomic profiling of serum samples has identified this compound as part of a panel of metabolites that can distinguish early rheumatoid arthritis patients from healthy controls frontiersin.orgfrontiersin.org. It has also been implicated in studies of esophageal squamous cell carcinoma and multiple sclerosis nih.govpnas.org.

Targeted Metabolomics: In contrast to untargeted approaches, targeted metabolomics focuses on the quantification of a predefined set of metabolites. This method is hypothesis-driven and is employed when specific metabolites, like this compound, are suspected to be involved in a particular disease. Targeted approaches provide higher sensitivity and specificity for the chosen analytes. For example, targeted metabolomics has been used to identify biomarkers for conditions such as breast cancer, where L-glyceric acid was among seven identified metabolites in a diagnostic panel annlabmed.org. It is also crucial for confirming findings from untargeted studies and for precise quantification of this compound in specific disease contexts mdpi.comresearchgate.netnih.govdovepress.com.

Mass Spectrometry and Chromatographic Techniques

The accurate detection and quantification of this compound in complex biological matrices rely heavily on hyphenated analytical techniques, primarily Mass Spectrometry (MS) coupled with various chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For this compound, which is a polar molecule, derivatization is often required to make it amenable to GC analysis. GC-MS has been instrumental in identifying elevated levels of D-glyceric acid in urine samples from patients with D-glyceric aciduria, a rare genetic metabolic disorder ontosight.aimetabolicsupportuk.orgnih.govredalyc.orghealthmatters.ioresearchgate.netscielo.brcuni.cz. This technique allows for both the separation and identification of this compound and its stereoisomers, which is crucial for accurate diagnosis redalyc.orgnih.gov. It has also been applied in untargeted metabolomics studies for broader metabolic profiling frontiersin.orgfrontiersin.orgnih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for analyzing non-volatile and thermally labile compounds, making it suitable for polar metabolites like this compound without extensive derivatization. LC-MS, particularly when coupled with tandem MS (LC-MS/MS), offers high sensitivity and specificity for identifying and quantifying this compound in biological fluids such as serum and urine annlabmed.orgresearchgate.netnih.govredalyc.orgnih.govahajournals.orgnih.govfrontiersin.org. LC-MS/MS has been used to confirm cases of D-glyceric aciduria and differentiate it from other metabolic conditions like primary hyperoxaluria type II redalyc.orgnih.gov. It is also a cornerstone in many untargeted and targeted metabolomic studies for biomarker discovery across various diseases, including rheumatoid arthritis, esophageal cancer, and postmenopausal osteoporosis nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org.

Other Chromatographic Techniques: While GC-MS and LC-MS are predominant, other methods like chiral chromatography are employed to separate stereoisomers of this compound, which is essential for precise diagnostic differentiation nih.gov.

Statistical and Bioinformatic Analysis of Metabolomic Data

The vast datasets generated by metabolomic analyses require sophisticated statistical and bioinformatic tools for interpretation, leading to the identification of meaningful biomarkers.

Statistical Analysis: After data acquisition, statistical methods are applied to identify metabolites that show significant differences between disease and control groups. Common techniques include:

  • Univariate Analysis: Such as t-tests or ANOVA, to compare mean metabolite levels between groups haematologica.org.
  • Multivariate Analysis: Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to visualize sample clustering and identify discriminatory metabolites, helping to distinguish disease states from healthy controls nih.govnih.govfrontiersin.orgfrontiersin.org. Receiver Operating Characteristic (ROC) curve analysis is crucial for evaluating the diagnostic accuracy of potential biomarkers or panels of biomarkers frontiersin.orgfrontiersin.orgnih.gov.
  • Fold Change and P-value Thresholds: Statistical significance is determined by comparing fold changes in metabolite levels and associated p-values or adjusted p-values (e.g., Benjamini-Hochberg correction) haematologica.orgfrontiersin.orgplos.org.
  • Bioinformatic Analysis: This component focuses on interpreting the biological significance of the identified metabolites.

  • Pathway Analysis: Tools like MetaboAnalyst or KEGG are used to map identified metabolites to known metabolic pathways, revealing dysregulated metabolic networks associated with disease pathophysiology nih.govpnas.orgfrontiersin.orgmdpi.comresearchgate.netahajournals.orgmdpi.com. This helps understand the biological context of this compound's role.
  • Network Analysis: Constructing biological networks can illustrate complex relationships between metabolites, genes, and proteins, providing a more holistic view of metabolic alterations plos.orgresearchgate.netplos.org.
  • Data Preprocessing and Normalization: Raw metabolomic data often undergo normalization (e.g., to internal standards or sample weight) and transformation (e.g., log transformation) to account for variations and improve statistical analysis nih.govplos.orgmdpi.com.
  • These integrated analytical and computational approaches are essential for robustly identifying this compound as a potential biomarker and understanding its role in various disease pathophysiologies.


    Glyceric Acid and Oxidative Stress Response

    Role of Glyceric Acid in Cellular Antioxidant Defense Systems

    While not a direct free-radical scavenger itself, this compound's significance in the cellular antioxidant defense framework lies in its metabolic connection to the synthesis of major endogenous antioxidants, most notably glutathione (B108866) (GSH). nih.gov The pathway from glycerol (B35011), the precursor to this compound, to the components of glutathione highlights this indirect but crucial role.

    Glycerol can be metabolized to intermediates that are incorporated into the building blocks of glutathione—glutamate (B1630785) and glycine (B1666218). nih.gov Research in human liver tissue has demonstrated that glycerol can serve as a precursor for the de novo synthesis of glutathione. nih.gov This process involves metabolic pathways where this compound is an intermediate. By contributing to the pool of amino acids required for GSH synthesis, the metabolic flux through the this compound pathway supports the cell's capacity to produce its primary soluble antioxidant. nih.gov Glutathione is essential for detoxifying reactive oxygen species (ROS), a process central to combating oxidative stress. researchgate.netresearchgate.net

    Furthermore, studies on the protozoan parasite Entamoeba histolytica, which lacks conventional antioxidant systems like catalase and the glutathione system, show that oxidative stress induces a significant redirection of metabolic flux. nih.gov This shift leads to increased production of glycerol and its downstream metabolites, suggesting that this metabolic pathway serves as an alternative anti-oxidative defense strategy. nih.gov This indicates that the metabolic pathway involving this compound's precursor is integral to the organism's response to oxidative conditions.

    Interconnection with Redox Potential Maintenance

    The maintenance of a stable cellular redox potential is critical for cellular function and survival under conditions of oxidative stress. This balance is largely dependent on the ratios of key redox couples, particularly the NADH/NAD+ and NADPH/NADP+ pairs, as well as the glutathione disulfide (GSSG)/GSH ratio. This compound's metabolism is interconnected with these systems.

    Research suggests that administration of D-glyceric acid can upregulate the cellular NADH/NAD+ ratio. nih.gov An increase in the concentration of NADH, the reduced form of NAD+, enhances the cell's reducing power. nih.gov This pool of reducing equivalents is vital for various cellular processes, including the regeneration of antioxidants. When not required for ATP production, these reduced NADH molecules can be utilized in anabolic reactions and for the neutralization of oxidized molecules. nih.gov

    The regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) is catalyzed by glutathione reductase, an enzyme that requires NADPH as a cofactor. researchgate.netnih.gov this compound can be phosphorylated to become 2-phosphoglycerate, an intermediate in the glycolytic pathway. nih.gov This pathway is upstream of the tricarboxylic acid (TCA) cycle, a major source of cellular NADH and a contributor to the NADPH pool. nih.gov By feeding into these central metabolic hubs, this compound metabolism can influence the availability of NADPH, thereby supporting the continuous recycling of glutathione and helping to maintain a favorable GSSG/GSH ratio, which is a key indicator of cellular redox health. nih.govmdpi.com

    Research on this compound Derivatives in Oxidative Damage

    Beyond the metabolic role of this compound itself, research has explored the potential of its derivatives to directly mitigate forms of damage associated with oxidative stress. Specific modifications to the this compound molecule have yielded compounds with protective properties, particularly against protein aggregation, a common consequence of oxidative damage.

    Studies have shown that certain glucosyl derivatives of this compound exhibit protective effects against heat-induced protein aggregation. jst.go.jpnih.gov This suggests a potential role for these compounds as chemical chaperones or stabilizers that can help maintain protein integrity under stress conditions. While the primary stressor in these studies was heat, protein denaturation and aggregation are also hallmarks of oxidative damage.

    Another area of investigation involves diacylated derivatives. The sodium salt of diacylated this compound, for instance, has been noted for its potent surface-active properties. jst.go.jpnih.gov The table below summarizes key research findings on this compound derivatives in the context of cellular damage.

    This compound DerivativeObserved EffectPotential Relevance to Oxidative DamageSource
    Glucosyl this compoundShowed protective effects against heat-induced protein aggregation in vitro.May help prevent protein unfolding and aggregation, a common downstream effect of oxidative damage to proteins. jst.go.jpnih.gov
    Diacylated this compound (Sodium Salt)Demonstrated superior surface tension-lowering activity and antitrypsin activity.While not a direct antioxidant effect, modification of biological surfaces and enzyme inhibition can influence cellular stress responses. jst.go.jpnih.gov

    These findings indicate that chemically modified forms of this compound may offer direct protective benefits against the consequences of cellular stress, complementing the indirect role of the parent molecule in supporting endogenous antioxidant systems. jst.go.jpnih.gov

    Evolutionary and Astrobiological Perspectives of Glyceric Acid

    Prebiotic Synthesis of Glyceric Acid in Extraterrestrial Environments

    The abiotic formation of this compound in extraterrestrial settings is a key area of research, providing a plausible mechanism for its delivery to a prebiotic Earth. nih.gov Evidence for this extraterrestrial synthesis comes from two primary sources: the analysis of meteorites and laboratory simulations of interstellar environments.

    More than two decades ago, this compound was identified in the Murchison and Murray meteorites, with abundances comparable to that of amino acids. nih.gov This discovery was a pivotal moment, suggesting that complex organic molecules, essential for life, could form in space and survive delivery to Earth via meteoritic impacts. nih.govscitechdaily.com The presence of this compound in these carbonaceous chondrites indicates that it can withstand the harsh conditions of space and atmospheric entry when embedded within a larger matrix. nih.gov

    Recent laboratory experiments have successfully replicated the formation of this compound under conditions mimicking interstellar ices. nih.govhawaii.edu In these simulations, researchers used low-temperature (as low as 5 K) ices composed of carbon dioxide (CO₂) and ethylene (B1197577) glycol (HOCH₂CH₂OH), molecules known to be abundant in interstellar clouds. nih.govnih.gov When these ices were subjected to ionizing radiation, simulating the effects of galactic cosmic rays, racemic this compound was formed. nih.govhawaii.edu

    The key reaction involves the barrierless radical-radical recombination of a hydroxycarbonyl (B1239141) radical (HOĊO) with a 1,2-dihydroxyethyl radical (HOĊHCH₂OH). nih.govnih.govastrobiology.com This demonstrates a viable pathway for the synthesis of this compound in deep space from simple, ubiquitous precursor molecules. nih.gov

    Table 1: Key Components and Conditions in Simulated Interstellar Synthesis of this compound

    Component/ConditionRole/Description
    Carbon Dioxide (CO₂)A primary precursor molecule, abundant in interstellar ices. nih.govsciencenews.org
    Ethylene Glycol (HOCH₂CH₂OH)The second key precursor molecule, also found in interstellar environments. nih.govsciencenews.org
    Low Temperature (e.g., 5 K)Mimics the cold conditions of interstellar clouds. nih.govhawaii.edu
    Ionizing RadiationSimulates the effect of galactic cosmic rays, providing the energy for chemical reactions. nih.govhawaii.edu
    Hydroxycarbonyl Radical (HOĊO)A reactive intermediate formed from the irradiation of carbon dioxide. nih.govastrobiology.com
    1,2-dihydroxyethyl Radical (HOĊHCH₂OH)A reactive intermediate formed from the irradiation of ethylene glycol. nih.govastrobiology.com

    Significance in the Origin of Life and Early Biochemical Pathways

    The significance of this compound in the context of the origin of life stems from its central role in metabolism and its potential as a precursor to other vital biomolecules. nih.govscitechdaily.com It is a key molecule in glycolysis, a fundamental metabolic pathway for energy production in nearly all living organisms. nih.govmdpi.com

    In contemporary biochemistry, phosphorylated derivatives of this compound, such as 2-phosphothis compound and 3-phosphothis compound, are crucial intermediates in glycolysis and the Calvin cycle. astrobiology.commdpi.comresearchgate.net The availability of this compound on the early Earth could have provided a foundational building block for the evolution of these early metabolic pathways. mdpi.com

    Furthermore, this compound is considered a potential precursor for the synthesis of other critical biomolecules, including the proteinogenic amino acid serine, as well as 2-methyl this compound and lactic acid. nih.govastrobiology.com Some models of early glycolysis propose that the oxidation of glyceraldehyde could have yielded energy-rich polythis compound, which could have acted as both an energy source and a template for replication. nasa.gov

    The delivery of extraterrestrially synthesized this compound to early Earth via comets and meteorites could have enriched the prebiotic chemical inventory, providing essential ingredients for the emergence of life. scitechdaily.comhawaii.eduastrobiology.com This exogenous delivery offers a compelling alternative or supplement to the terrestrial in situ formation of such molecules. nih.gov

    Table 2: Role of this compound and its Derivatives in Biochemical Pathways

    CompoundBiochemical Pathway/RoleSignificance
    This compoundPrecursor to phosphorylated derivatives. mdpi.comFoundational molecule for central metabolic pathways. nih.gov
    2-Phosphothis compoundIntermediate in Glycolysis. astrobiology.commdpi.comKey step in energy production. mdpi.com
    3-Phosphothis compoundIntermediate in Glycolysis and the Calvin Cycle. astrobiology.commdpi.comLinks energy metabolism and carbon fixation. mdpi.comresearchgate.net
    Polythis compoundProposed role in early glycolysis. nasa.govPotential early energy source and autocatalyst. nasa.gov
    SerineProteinogenic Amino Acid. nih.govastrobiology.comBuilding block of proteins.

    Detection of this compound in Interstellar Model Ices

    While this compound has not yet been directly observed in the interstellar medium (ISM), its formation in laboratory-simulated interstellar ices provides strong evidence for its potential presence in these environments. nih.govsciencenews.org The experimental detection of this compound in these simulations is a critical step in understanding its cosmic origins.

    In the laboratory, researchers use sophisticated techniques to analyze the products formed in the irradiated ice analogs. nih.gov One such technique is isomer-selective vacuum ultraviolet photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). nih.govnih.gov This method allows for the identification of molecules in the gas phase as the ice is warmed and sublimates. nih.gov

    The identification of this compound is confirmed through its adiabatic ionization energies and by conducting isotopic substitution studies. nih.govnih.gov For instance, by using isotopes of carbon and oxygen in the precursor molecules, scientists can track their incorporation into the final product, confirming the formation of this compound. nih.gov

    These successful laboratory detections have advanced our fundamental knowledge of how key biorelevant organic molecules, specifically sugar acids, can form in deep space through non-equilibrium reactions. nih.govnih.gov The results of these experiments provide strong motivation for astronomers to search for this compound in interstellar clouds, such as the Orion Nebula, using powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA). hawaii.edusciencenews.org The eventual direct detection of this compound in space would provide further confirmation of its role as a prebiotic building block delivered to planets like Earth. hawaii.edu

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